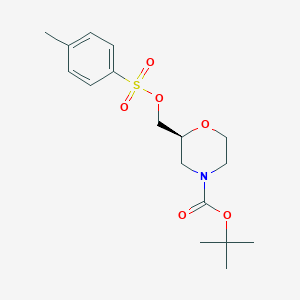

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholines (1,4-oxazinanes) have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholines involves a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds. A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .Wissenschaftliche Forschungsanwendungen

Polymerization Inhibition

The tert-butyl group in this compound plays a crucial role as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It has shown high efficiency in preventing unwanted polymerization reactions, particularly in petrochemical plants. Researchers have explored its use in inhibiting the thermal polymerization of styrene and other related compounds. Notably, it operates effectively when combined with other co-inhibitors, such as copper diethyldithiocarbamate .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters find extensive applications in synthetic organic chemistry. A direct and sustainable synthesis method has been developed for introducing the tert-butoxycarbonyl group into various organic compounds. This process utilizes flow microreactor systems, making it efficient and versatile .

Thermally Activated Delayed Fluorescence (TADF) Emitters

In the field of organic light-emitting diodes (OLEDs), researchers seek solution-processable non-doped TADF emitters. The tert-butyl group has been investigated for its potential in developing efficient TADF compounds for OLEDs. Its high efficiency and compatibility with wet methods make it an attractive candidate .

Chemical Transformations

The crowded tert-butyl group exhibits unique reactivity patterns. It has been widely used in chemical transformations, serving as a versatile hydrocarbon moiety. Researchers have explored its role in various synthetic processes, highlighting its distinct behavior .

Biodegradation Pathways and Biosynthesis

Beyond its synthetic applications, the tert-butyl group is relevant in natural systems. It participates in biosynthetic and biodegradation pathways. Understanding its behavior in biological contexts can provide insights into enzymatic reactions and metabolic processes .

Biocatalytic Processes

While still an area of exploration, the tert-butyl group’s unique reactivity may find applications in biocatalysis. Researchers are investigating its potential as a substrate or catalyst in enzymatic reactions, aiming to harness its properties for sustainable processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHRXDXENCDIZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2737626.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737628.png)

![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2737631.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737632.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)

![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)